
Synergistic Antiviral Effects of Baloxavir
Marboxil in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B15564385 Get Quote

Baloxavir marboxil, a first-in-class cap-dependent endonuclease inhibitor, demonstrates

significant synergistic antiviral activity when combined with other antiviral compounds,

particularly neuraminidase inhibitors (NAIs) and favipiravir. These combinations present a

promising strategy to enhance therapeutic efficacy, reduce the potential for drug resistance,

and lower required dosages for treating influenza virus infections.

Extensive in vitro and in vivo studies have consistently shown that co-administration of

baloxavir marboxil with NAIs such as oseltamivir, zanamivir, and peramivir results in a

synergistic reduction of viral replication.[1][2][3] This enhanced effect is also observed in

combination with the polymerase inhibitor favipiravir.[2] The distinct mechanisms of action of

these drugs—baloxavir targeting the cap-dependent endonuclease activity of the polymerase

acidic (PA) subunit to inhibit viral mRNA transcription and NAIs preventing the release of new

virions—provide a strong basis for their combined synergistic effect.[2][3][4]

In Vitro Synergism Against Influenza A and B
Viruses
Multiple studies have quantified the synergistic effects of baloxavir acid (the active form of

baloxavir marboxil) in combination with other antivirals against various influenza A and B virus

strains. The combination index (CI) is a common metric used to assess drug interactions,

where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates

antagonism.
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In vitro studies using Madin-Darby Canine Kidney (MDCK) cells have demonstrated synergistic

potency against viral replication through the inhibition of cytopathic effects.[1] For influenza

A(H1N1)pdm09, the combination of baloxavir acid with oseltamivir, zanamivir, and peramivir

yielded weighted combination index (CIwt) values of 0.48, 0.40, and 0.48, respectively,

indicating clear synergy.[2] A synergistic effect was also seen with favipiravir (CIwt of 0.54).[2]

Similar synergistic results were observed against influenza A(H3N2) strains, with CIwt values of

0.49 for oseltamivir, 0.47 for zanamivir, and 0.42 for peramivir, and a highly synergistic CIwt of

0.16 for favipiravir.[2] However, the combination of baloxavir acid with ribavirin showed mixed

results, with some instances of antagonism.[2]

Interestingly, the synergistic effect of baloxavir in combination with NAIs extends to drug-

resistant influenza strains.[3] For a baloxavir-resistant H1N1 mutant (H1N1-PR8-I38T), the

combination with oseltamivir, zanamivir, laninamivir, and peramivir was effective.[3] Similarly,

for an oseltamivir-resistant H1N1 strain (H1N1-PR8-R292K), the combination of baloxavir with

oseltamivir or peramivir showed strong synergistic effects.[3]

While generally synergistic, the combination of baloxavir with laninamivir did not show a

synergistic effect against influenza B viruses in one study.[5] In contrast, the combination with

zanamivir had a strong synergistic effect on influenza B virus in vitro.[3]

In Vivo Efficacy in Animal Models
Preclinical studies in mouse models of lethal influenza A virus infection have corroborated the

in vitro findings. Combination therapy of baloxavir marboxil with oseltamivir phosphate

demonstrated additional efficacy compared to monotherapy, particularly when treatment was

delayed.[1] In a mouse model where treatment was initiated 96 hours post-infection, a

suboptimal dose of baloxavir marboxil in combination with oseltamivir phosphate led to

improved outcomes in terms of virus-induced mortality, reduced levels of cytokines and

chemokines, and less severe pathological changes in the lungs.[1]

Clinical Observations and Potential Applications
While in vitro and preclinical data are robust, clinical evidence for the superiority of combination

therapy is still emerging. A post hoc analysis of the FLAGSTONE trial suggested that for high-

risk patients hospitalized with severe influenza, the combination of baloxavir with an NAI was

associated with a significant reduction in 28-day mortality compared to NAI monotherapy.[6]
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The dual antiviral group also showed a greater reduction in viral titers and a shorter time to

cessation of viral shedding.[6] However, the main FLAGSTONE trial did not find a significant

difference in the primary endpoint of time to clinical improvement between the combination and

monotherapy groups in the overall population of hospitalized patients with severe influenza.[7]

The synergistic activity of baloxavir marboxil with other antivirals, especially NAIs and

favipiravir, offers a compelling rationale for combination therapy. This approach could be

particularly beneficial for severe influenza infections, in high-risk patient populations, and as a

strategy to mitigate the emergence of antiviral resistance.[2][3]
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Influenza
Strain

Combinatio
n

Cell Line Endpoint
Combinatio
n Index (CI)
Value

Reference

A(H1N1)pdm

09

Baloxavir

acid +

Oseltamivir

MDCK Cell Viability
0.48

(synergistic)
[2]

A(H1N1)pdm

09

Baloxavir

acid +

Zanamivir

MDCK Cell Viability
0.40

(synergistic)
[2]

A(H1N1)pdm

09

Baloxavir

acid +

Peramivir

MDCK Cell Viability
0.48

(synergistic)
[2]

A(H1N1)pdm

09

Baloxavir

acid +

Favipiravir

MDCK Cell Viability
0.54

(synergistic)
[2]

A(H1N1)pdm

09

Baloxavir

acid +

Ribavirin

MDCK Cell Viability
1.91

(antagonistic)
[2]

A(H3N2)

Baloxavir

acid +

Oseltamivir

MDCK Cell Viability
0.49

(synergistic)
[2]

A(H3N2)

Baloxavir

acid +

Zanamivir

MDCK Cell Viability
0.47

(synergistic)
[2]

A(H3N2)

Baloxavir

acid +

Peramivir

MDCK Cell Viability
0.42

(synergistic)
[2]

A(H3N2)

Baloxavir

acid +

Favipiravir

MDCK Cell Viability
0.16 (highly

synergistic)
[2]

A(H3N2) Baloxavir

acid +

MDCK Cell Viability 1.23

(antagonistic)

[2]
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Ribavirin

H1N1-PR8-

R292K

(Oseltamivir-

resistant)

Baloxavir +

Oseltamivir
MDCK CPE

Strong

Synergy
[3]

H1N1-PR8-

R292K

(Oseltamivir-

resistant)

Baloxavir +

Peramivir
MDCK CPE

Strong

Synergy
[3]

Influenza B
Baloxavir +

Zanamivir
MDCK CPE

Strong

Synergy
[3]

Influenza B
Baloxavir +

Laninamivir
MDCK CPE No Synergy [5]

MDCK: Madin-Darby Canine Kidney; CPE: Cytopathic Effect

Experimental Protocols
In Vitro Synergy Assessment (Cell Viability Assay)
A detailed methodology for assessing the in vitro synergistic effects of baloxavir acid in

combination with other antiviral drugs against influenza A(H1N1)pdm09 and A(H3N2) subtypes

is as follows:

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in appropriate media

supplemented with fetal bovine serum and antibiotics.

Virus Propagation: Influenza virus stocks are propagated in MDCK cells.

Drug Preparation: Baloxavir acid and the other antiviral compounds (oseltamivir, zanamivir,

peramivir, favipiravir, ribavirin) are prepared in appropriate solvents and serially diluted.

Combination Assay: A checkerboard titration method is employed. MDCK cells are seeded in

96-well plates and infected with the influenza virus. The cells are then treated with various
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concentrations of baloxavir acid alone, the other antiviral drug alone, or a combination of

both.

Assessment of Cell Viability: After a specified incubation period (e.g., 72 hours), cell viability

is determined using a colorimetric assay, such as the CellTiter 96® AQueous One Solution

Cell Proliferation Assay (MTS). The absorbance is measured to quantify the number of viable

cells.

Data Analysis: The 50% effective concentration (EC50) for each drug is calculated. The

synergistic, additive, or antagonistic effects of the drug combinations are determined by

calculating the Combination Index (CI) using software such as CompuSyn. A CI value less

than 1 indicates synergy.[2]

In Vivo Efficacy in a Mouse Model
The therapeutic efficacy of delayed combination treatment with baloxavir marboxil and

oseltamivir phosphate was evaluated in a lethal influenza virus infection mouse model:

Animal Model: Female BALB/c mice are used.

Virus Infection: Mice are intranasally inoculated with a lethal dose of influenza virus

A/PR/8/34.

Drug Administration: Treatment is initiated 96 hours post-infection. Mice are orally

administered baloxavir marboxil (at suboptimal and optimal doses), oseltamivir phosphate, or

a combination of both, twice daily for a specified duration. A control group receives a

placebo.

Outcome Measures:

Mortality: Survival rates are monitored daily.

Viral Titer: Lung tissues are collected at specific time points post-treatment to determine

the viral titer by plaque assay or TCID50 assay.

Cytokine/Chemokine Levels: Lung homogenates are analyzed for the levels of various

pro-inflammatory cytokines and chemokines using a multiplex immunoassay.
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Histopathology: Lung tissues are collected for histopathological examination to assess the

degree of inflammation and tissue damage.

Data Analysis: Statistical analysis is performed to compare the outcomes between the

different treatment groups.[1]
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Figure 1. Mechanism of action of baloxavir marboxil and its synergistic partners.
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Assay Setup

Data Analysis

1. Culture MDCK cells in 96-well plates

2. Infect cells with influenza virus

3. Add drug combinations (Checkerboard)

4. Incubate and measure cell viability (MTS assay)

5. Calculate EC50 for each drug

6. Determine Combination Index (CI) using CompuSyn
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Figure 2. In vitro synergy assessment workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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